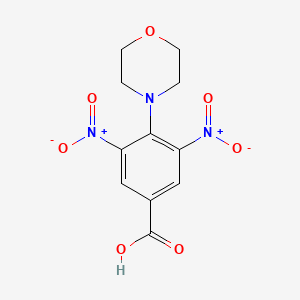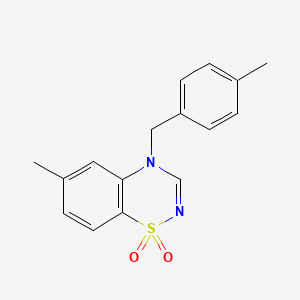
4-Bromo-2-fluorophenylthiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluorophenylthiocyanate is a chemical compound with the IUPAC name 4-bromo-2-fluoro-1-thiocyanatobenzene . It has a molecular weight of 232.08 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluorophenylthiocyanate is1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H . This indicates that the compound has a benzene ring with bromine, fluorine, and thiocyanate substituents. Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenylthiocyanate is a solid at ambient temperature . It has a molecular weight of 232.08 . The compound’s InChI code is1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H .
Scientific Research Applications
Supramolecular Species Synthesis
A study by Ferrer et al. (2010) discusses the synthesis of a rigid fluorinated ligand 4,4'-bis(4-pyridyl)octafluorobiphenyl (L1), which is prepared through a nucleophilic substitution reaction involving the organolithium derivative of 4-bromopyridine. This ligand was used in constructing supramolecular species with Pd(II) and Pt(II) fragments, demonstrating the potential of 4-Bromo-2-fluorophenylthiocyanate in the development of complex supramolecular structures (Ferrer et al., 2010).
Tuning Electronic Properties in Polythiophenes
Gohier et al. (2013) researched 3-Fluoro-4-hexylthiophene, synthesized through a route involving perbromination followed by bromine/fluorine exchange. This study illustrates how halogenated thiophenes, like 4-Bromo-2-fluorophenylthiocyanate, can be integral in adjusting the electronic properties of conjugated polythiophenes, a key aspect in materials science (Gohier et al., 2013).
Key Intermediate in Pharmaceutical Synthesis
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen, was explored by Qiu et al. (2009). They developed a practical method for synthesizing this compound, indicating the importance of 4-Bromo-2-fluorophenylthiocyanate derivatives in pharmaceutical production (Qiu et al., 2009).
Development of Antimicrobial Agents
Limban et al. (2011) synthesized and tested acylthioureas with phenyl substituents including 2-bromophenyl, 3-fluorophenyl, and others for anti-pathogenic activity. The results demonstrated the potential of derivatives of 4-Bromo-2-fluorophenylthiocyanate in creating antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent Probe for Hydrazine Detection
Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing a derivative with a 4-bromobutyryl group. This probe, based on intramolecular charge transfer, highlights the role of 4-Bromo-2-fluorophenylthiocyanate derivatives in developing sensors for environmental and biological applications (Zhu et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H334, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary statements include P260;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-2-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLERGEYAOHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenylthiocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)


![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)


![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)


![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)

![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)